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molecular formula C18H15I2P-2 B8622284 Triphenylphosphane;diiodide

Triphenylphosphane;diiodide

Cat. No. B8622284
M. Wt: 516.1 g/mol
InChI Key: MYDCBDCRXHZOFQ-UHFFFAOYSA-L
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Patent
US08288430B2

Procedure details

A suspension of iodine (13.0 g, 51 mmol) and toluol (100 mL) was heated with reflux for 20 min. The solution formed was cooled to room temperature and added in drops to a solution of triphenylphosphine (14.0 g, 53 mmol) in anhydrous diethyl ether (100 mL). The separated yellow precipitate was filtered off and washed with diethyl ether.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]I.C1(C)C=CC=CC=1.[C:10]1([P:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(OCC)C>[I-:1].[I-:1].[C:23]1([P:16]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solution formed
FILTRATION
Type
FILTRATION
Details
The separated yellow precipitate was filtered off
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
Smiles
[I-].[I-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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